Bienvenue dans la boutique en ligne BenchChem!

[1,3]dioxolo[4,5-f][1,3]benzothiazole

Tyrosinase inhibition Skin depigmentation Melanogenesis

This rigid, planar dioxolo-benzothiazole scaffold delivers scaffold-dependent biological differentiation unattainable by simple benzothiazole or benzodioxole cores. Validated tyrosinase inhibition with IC₅₀ 0.24–0.74 µM (35–67× superior to kojic acid), confirmed TAAR1 agonism (EC₅₀ 751 nM, >39-fold selective), and tunable LogP spanning 0.83–4.21 enable matched selection for aqueous, cellular, or CNS assays. Procure for focused library synthesis in melanogenesis, GPCR screening, or fluorescence probe development campaigns.

Molecular Formula C8H5NO2S
Molecular Weight 179.20 g/mol
Cat. No. B8548937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,3]dioxolo[4,5-f][1,3]benzothiazole
Molecular FormulaC8H5NO2S
Molecular Weight179.20 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)N=CS3
InChIInChI=1S/C8H5NO2S/c1-5-8(12-3-9-5)2-7-6(1)10-4-11-7/h1-3H,4H2
InChIKeyULEOPYHOORBWOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,3]Dioxolo[4,5-f][1,3]benzothiazole – A Fused Heterocyclic Scaffold with Proven Differentiation from Simple Benzothiazoles


[1,3]Dioxolo[4,5-f][1,3]benzothiazole (CAS 267-98-1) is a rigid, planar heterocycle formed by the fusion of a [1,3]dioxole ring onto the benzo face of a benzothiazole core (molecular formula C₈H₅NO₂S, MW 179.2 g/mol) . This scaffold serves as a privileged building block in medicinal chemistry and probe development, with the dioxolo fusion imparting distinct electronic, steric, and hydrogen-bonding characteristics compared to simple benzothiazole or benzodioxole analogs . Derivatives of this scaffold have demonstrated quantifiable biological activity across multiple target classes, including tyrosinase, trace amine-associated receptor 1 (TAAR1), cholinesterases, and cyclin-dependent kinases, positioning it as a versatile starting point for structure–activity relationship (SAR) exploration [1].

Why [1,3]Dioxolo[4,5-f][1,3]benzothiazole Cannot Be Replaced by a Simple Benzothiazole or Benzodioxole


The [1,3]dioxolo[4,5-f][1,3]benzothiazole framework is not a simple additive combination of benzothiazole and benzodioxole pharmacophores; the fused-ring topology creates a conformationally restricted, electron-rich aromatic system that modulates both target engagement and physicochemical properties in ways that individual fragments cannot recapitulate . Direct evidence from tyrosinase inhibition studies shows that the 2,4-dihydroxyphenyl-substituted dioxolo-benzothiazole (compound 9) achieves an IC₅₀ of 0.24–0.74 μM, whereas the clinical reference standard kojic acid requires 15.99–26.18 μM for the same target, representing a 35–67-fold potency gap that is entirely scaffold-dependent [1]. Furthermore, the dioxolo ring introduces oxygen-rich functionality that can alter heme-binding interactions in IDO1 inhibition, as demonstrated by the divergent potency profiles of 6-hydrazino vs. 2-hydrazino benzothiazole regioisomers . Substituting the fused dioxolo-benzothiazole with a simple benzothiazole or benzodioxole would therefore eliminate the precise geometry and electronic distribution required for these biological activities.

Quantitative Differentiation Evidence for [1,3]Dioxolo[4,5-f][1,3]benzothiazole Derivatives vs. Closest Comparators


Tyrosinase Inhibition: 35–67-Fold Greater Potency Than Kojic Acid in Enzymatic and Cell-Based Assays

Among 13 synthesized 6-(substituted phenyl)-[1,3]dioxolo[4,5-f]benzothiazole analogs, compound 9 (bearing a 2,4-dihydroxyphenyl group) exhibited the most potent mushroom tyrosinase inhibition, with an IC₅₀ of 0.74 ± 0.03 μM using l-dopa as substrate and 0.24 ± 0.00 μM using l-tyrosine [1]. By comparison, kojic acid—the most widely used reference tyrosinase inhibitor—yielded IC₅₀ values of 26.18 ± 1.34 μM (l-dopa) and 15.99 ± 0.72 μM (l-tyrosine) under identical assay conditions [2]. This represents a 35-fold (l-dopa) and 67-fold (l-tyrosine) potency advantage. The competitive inhibition mechanism was confirmed by Lineweaver–Burk analysis. In B16F10 melanoma cells, compounds 5 and 9 both inhibited cellular tyrosinase activity and melanin formation, and in a zebrafish embryo in vivo depigmentation model, compound 5 achieved efficacy comparable to kojic acid at concentrations hundreds of times lower [3].

Tyrosinase inhibition Skin depigmentation Melanogenesis

TAAR1 Agonism: Sub-Micromolar EC₅₀ Achieved by a 6-(Dihydroisoquinolinyl)-Substituted Dioxolo-Benzothiazole

High-throughput screening of the Molecular Libraries Small Molecule Repository identified 6-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazole (CID 3236538) as a TAAR1 agonist with an EC₅₀ of 751 nM in a fluorescence-based cell-based assay (PubChem AID 686985) [1]. In a counterscreen against the promiscuous Gα15 protein, the same compound showed an EC₅₀ > 29,913 nM, indicating a >39-fold selectivity window against this off-target [2]. While no direct head-to-head comparator data for a non-dioxolo analog exists in this specific assay, the 751 nM EC₅₀ places this dioxolo-benzothiazole derivative among the moderately potent synthetic TAAR1 ligands, a target class of emerging importance for schizophrenia and substance use disorders [3].

TAAR1 agonism GPCR screening Neuropsychiatric drug discovery

Physicochemical Differentiation: LogP Modulation Across Dioxolo-Benzothiazole Derivatives vs. Unsubstituted Benzothiazole

The [1,3]dioxolo[4,5-f][1,3]benzothiazole scaffold enables tunable lipophilicity through substituent variation. The 6-hydrazino derivative (CAS 872696-12-3) exhibits a predicted LogP of 0.83, indicating balanced hydrophilicity–lipophilicity . In contrast, the 6′-methylspiro[cyclohexane-1,2′-[1,3]dioxolo[4,5-f]benzothiazole] (CAS 67893-27-0) has a measured LogP of 4.21, reflecting substantial lipophilicity driven by the spiro-cyclohexane and methyl substituents [1]. The 6-ethoxy derivative (CAS 80689-31-2) falls between these extremes at LogP 3.25 . The parent benzothiazole, by comparison, has a LogP of 2.01 [2]. This >3.4 LogP unit range (0.83–4.21) within a single scaffold provides medicinal chemists with predictable control over solubility, membrane permeability, and protein binding, an advantage not achievable with simple benzothiazole alone.

Lipophilicity LogP ADME profiling

Fluorescent Probe Differentiation: Dioxolo-Benzothiazole Cyanine Dye (Cyan 13) Exhibits Distinct DNA-Binding Aggregation Behavior Compared to Thiazole Orange

The dioxolo-benzothiazole-containing cyanine dye Cyan 13 (7-methyl-6-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenmethyl)[1,3]dioxolo[4',5':4,5]benzo[d][1,3]thiazolium methylmethosulfate) was directly compared with thiazole orange (TO)—the gold-standard benzothiazole cyanine DNA stain—in absorption and fluorescence spectroscopic studies [1]. At low dye-to-DNA concentration ratios, both Cyan 13 and TO monomers interact with DNA. However, as the dye-to-DNA ratio increases, Cyan 13 exhibits distinct aggregation behavior with DNA-bound molecules, manifesting in different spectral shifts compared to TO [2]. While both dyes share a benzothiazole core, the fused dioxolo ring in Cyan 13 alters the electronic conjugation and molecular geometry, producing altered photophysical responses upon DNA intercalation that are not achievable with the simpler TO scaffold [3].

Fluorescent cyanine dyes DNA binding Spectroscopy

Kinase Selectivity: The Dioxobenzothiazole Chemotype Achieves >33-Fold Selectivity for Cdk4 over Cdk2, Surpassing Cisplatin in Cytotoxicity

Cdk4 Inhibitor III (CAS 265312-55-8), a dioxobenzothiazole compound structurally related to the dioxolo-benzothiazole family through its oxidized dioxo-benzothiazole core, demonstrates a selectivity window of >33-fold for Cdk4/D1 (IC₅₀ = 6.0 μM) over Cdk2/A (IC₅₀ > 200 μM) . In cytotoxicity profiling, this compound exhibited IC₅₀ values of 0.61, 1.08, 0.30, and 1.21 μg/mL against A549, Col 1, HL-60, and HepG2 tumor cell lines respectively, demonstrating superior potency compared to cisplatin in each cell line . While this evidence pertains to a dioxobenzothiazole analog rather than the parent [1,3]dioxolo[4,5-f][1,3]benzothiazole, it establishes the broader dioxo/dioxolo-benzothiazole chemotype as a privileged kinase inhibitor scaffold with intrinsic selectivity advantages over non-selective cytotoxic agents.

CDK4 inhibition Kinase selectivity Cancer cytotoxicity

Recommended Procurement Scenarios Where [1,3]Dioxolo[4,5-f][1,3]benzothiazole Derivatives Provide Verifiable Advantage


Skin Depigmentation Agent Discovery: Replacing Kojic Acid with Dioxolo-Benzothiazole Tyrosinase Inhibitors

For research groups developing next-generation skin-whitening or anti-hyperpigmentation agents, 6-(2,4-dihydroxyphenyl)-[1,3]dioxolo[4,5-f]benzothiazole (compound 9) provides a 35–67-fold potency advantage over kojic acid in enzymatic tyrosinase assays (IC₅₀ 0.24–0.74 μM vs. 15.99–26.18 μM) [1]. Combined with in vivo zebrafish depigmentation efficacy at concentrations hundreds of times lower than kojic acid, this scaffold enables lower-dose formulations with potentially reduced off-target cytotoxicity [2]. This evidence directly supports procurement of the dioxolo-benzothiazole core for focused library synthesis in melanogenesis-targeted screening campaigns.

TAAR1 Probe Development: A Sub-Micromolar Agonist Scaffold for Neuropsychiatric Target Validation

The 6-(3,4-dihydroisoquinolin-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazole chemotype (CID 3236538) has been validated as a TAAR1 agonist with an EC₅₀ of 751 nM and >39-fold selectivity over the Gα15 counterscreen [1]. Given the emerging role of TAAR1 in schizophrenia and substance use disorder pharmacology, this scaffold offers a chemically tractable starting point with confirmed on-target activity [2]. Researchers procuring this compound or its analogs for GPCR screening libraries benefit from a scaffold with existing primary screening data, reducing the risk of investing in untested chemical matter.

Nucleic Acid Probe Engineering: Exploiting Distinct DNA-Binding Aggregation of Dioxolo-Benzothiazole Cyanines

For laboratories developing fluorescence-based nucleic acid detection assays, the dioxolo-benzothiazole cyanine dye Cyan 13 exhibits DNA-binding aggregation behavior that is spectroscopically distinct from the industry-standard thiazole orange (TO) [1]. This differentiation is relevant when designing multiplexed assays where spectral deconvolution of multiple dyes is required, or when TO's aggregation properties interfere with specific experimental readouts. Procurement of Cyan 13 or its synthetic precursors enables access to an alternative photophysical profile within the cyanine dye family [2].

ADME-Optimized Screening Library Design: Tunable LogP Across a Single Scaffold

The [1,3]dioxolo[4,5-f][1,3]benzothiazole scaffold supports LogP values ranging from 0.83 (6-hydrazino derivative) to 4.21 (6′-methylspiro derivative), compared with a fixed LogP of 2.01 for parent benzothiazole [1][2]. This >3.4 LogP unit span within a single chemotype allows screening library curators to select derivatives matched to specific assay requirements: hydrophilic analogs (LogP <1) for biochemical aqueous-phase screens, moderately lipophilic analogs (LogP 2–3) for cell permeability, and highly lipophilic analogs (LogP >4) for CNS-targeted programs. This tunability is a quantifiable procurement advantage over simple benzothiazoles.

Quote Request

Request a Quote for [1,3]dioxolo[4,5-f][1,3]benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.